molecular formula C8H2ClF7 B1439508 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene CAS No. 1099597-43-9

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene

Cat. No.: B1439508
CAS No.: 1099597-43-9
M. Wt: 266.54 g/mol
InChI Key: RSGXVUJZLLOLMX-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2ClF7 and a molecular weight of 266.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to form the desired compound. Industrial production methods often involve the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride as a catalyst .

Chemical Reactions Analysis

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts , aluminum chloride , and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as an intermediate in organic synthesis.

Comparison with Similar Compounds

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    2-Chlorobenzotrifluoride: (C7H4ClF3)

    4-Chlorobenzotrifluoride: (C7H4ClF3)

    1,4-Dichloro-2-(trifluoromethyl)benzene: (C7H3Cl2F3)

These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The presence of additional chlorine or fluorine atoms can significantly alter their chemical properties and reactivity, highlighting the uniqueness of this compound in specific applications.

Properties

IUPAC Name

1-chloro-2-fluoro-3,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF7/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGXVUJZLLOLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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